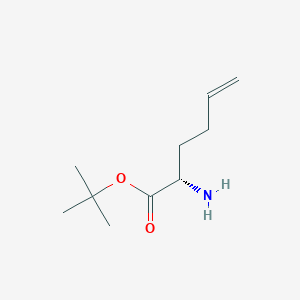

Tert-butyl (2S)-2-aminohex-5-enoate

Description

Significance of Chiral α-Amino Acids as Synthetic Building Blocks

Chiral α-amino acids, the fundamental constituents of proteins, offer a rich source of stereochemical information. Their inherent chirality makes them invaluable starting materials for asymmetric synthesis, allowing for the construction of enantiomerically pure compounds. The presence of at least two distinct functional groups—the amino and carboxylic acid moieties—provides handles for a wide range of chemical transformations, enabling their conversion into more complex structures. chemicalbook.comguidechem.com The ability to control the stereochemistry at the α-carbon is crucial in the development of bioactive molecules, where often only one enantiomer exhibits the desired therapeutic effect. guidechem.com

Overview of Unsaturated Amino Acid Derivatives in Modern Synthesis

Unsaturated amino acid derivatives, characterized by the presence of one or more carbon-carbon double or triple bonds, have gained significant attention in contemporary synthetic chemistry. The unsaturated moiety serves as a versatile functional group that can participate in a wide variety of chemical transformations. These include, but are not limited to, olefin metathesis, hydrogenation, oxidation, and various addition reactions. This functionality allows for the introduction of further complexity and the construction of cyclic and acyclic structures that would be challenging to access through other means. The strategic placement of unsaturation within an amino acid framework provides a powerful tool for molecular design and construction.

Research Focus on Tert-butyl (2S)-2-aminohex-5-enoate

The research focus on this compound stems from its identity as a non-proteinogenic α-amino acid derivative that combines the key features of chirality and unsaturation. The "(2S)" designation defines the stereochemistry at the α-carbon, providing a specific chiral building block. The "hex-5-enoate" portion of the name indicates a six-carbon chain with a terminal double bond, a feature that opens the door to a variety of synthetic manipulations, most notably ring-closing metathesis (RCM) for the synthesis of cyclic amino acids and their derivatives. The tert-butyl ester provides a bulky protecting group for the carboxylic acid, which can be cleaved under specific acidic conditions. For many synthetic applications, the amino group is also protected, often with a tert-butoxycarbonyl (Boc) group, to modulate its reactivity. The doubly protected version, tert-butyl (2S)-2-(tert-butoxycarbonylamino)hex-5-enoate, is a common and stable form of this synthetic intermediate.

Chemical Properties and Synthesis

The utility of this compound in synthesis is underpinned by its chemical properties and the methods available for its preparation. For synthetic purposes, the N-Boc protected form, tert-butyl (2S)-2-(tert-butoxycarbonylamino)hex-5-enoate , is most commonly utilized.

Table 1: Physicochemical Properties of Tert-butyl (2S)-2-(tert-butoxycarbonylamino)hex-5-enoate

| Property | Value |

| CAS Number | 151294-93-8 |

| Molecular Formula | C₁₅H₂₇NO₄ |

| Molecular Weight | 285.38 g/mol |

| Predicted Boiling Point | 371.1 ± 42.0 °C at 760 mmHg |

| Predicted Density | 0.992 ± 0.06 g/cm³ |

| Predicted pKa | 11.14 ± 0.46 |

Note: The physical properties are predicted values as detailed experimental data is not widely published.

A plausible synthetic route to tert-butyl (2S)-2-(tert-butoxycarbonylamino)hex-5-enoate involves the alkylation of a protected glycine (B1666218) derivative. For instance, the enolate of Boc-glycine tert-butyl ester can be reacted with a suitable four-carbon electrophile containing a terminal olefin, such as 4-bromo-1-butene. This approach allows for the construction of the six-carbon backbone with the desired functionalities in place.

Alternatively, this class of compounds can be derived from naturally occurring amino acids. For example, a synthetic strategy starting from L-glutamic acid has been described for a related compound, tert-butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate. This method involves the protection of the amino and carboxylic acid groups, followed by the selective reduction of the γ-ester to an aldehyde, which can then be subjected to a Wittig reaction to introduce the terminal double bond. nih.gov

Applications in Research

The synthetic utility of this compound and its N-protected form is primarily centered on their use as precursors to more complex, often cyclic, structures.

Ring-Closing Metathesis for the Synthesis of Piperidine (B6355638) Derivatives

The terminal olefin in this compound makes it an ideal substrate for ring-closing metathesis (RCM). Upon protection of the amino group, typically with a group that does not interfere with the RCM catalyst, the molecule can undergo an intramolecular cyclization to form a six-membered ring. This reaction, often catalyzed by ruthenium-based catalysts such as Grubbs' or Hoveyda-Grubbs' catalysts, leads to the formation of a dehydropiperidine ring system. Subsequent hydrogenation of the resulting double bond can afford stereochemically defined piperidine-2-carboxylic acid derivatives. These substituted piperidines are important structural motifs found in numerous natural products and pharmaceutical agents.

Precursor for Bioactive Molecules

Non-proteinogenic amino acids are of significant interest in medicinal chemistry as they can be incorporated into peptides to create peptidomimetics with enhanced stability, conformational constraint, and biological activity. The unique side chain of this compound can be used to introduce a flexible, lipophilic tether into a peptide sequence. Furthermore, the terminal olefin can be functionalized post-peptide synthesis to attach other molecules, such as labels or pharmacophores.

Structure

3D Structure

Properties

CAS No. |

606148-70-3 |

|---|---|

Molecular Formula |

C10H19NO2 |

Molecular Weight |

185.26 g/mol |

IUPAC Name |

tert-butyl (2S)-2-aminohex-5-enoate |

InChI |

InChI=1S/C10H19NO2/c1-5-6-7-8(11)9(12)13-10(2,3)4/h5,8H,1,6-7,11H2,2-4H3/t8-/m0/s1 |

InChI Key |

KHHHFYCGHZETQY-QMMMGPOBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCC=C)N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC=C)N |

Origin of Product |

United States |

Advanced Methodologies for the Asymmetric Synthesis of Tert Butyl 2s 2 Aminohex 5 Enoate

Stereoselective Alkylation Strategies

Stereoselective alkylation provides a powerful means to introduce the allyl group at the α-position of an amino acid precursor with control over the stereochemistry. These methods often employ chiral auxiliaries to direct the approach of the electrophile.

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. These auxiliaries are temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction, and are then removed.

Oxazolidinones, particularly those derived from amino acids, are highly effective chiral auxiliaries. sigmaaldrich.comscielo.org.mxnih.gov In the context of synthesizing tert-butyl (2S)-2-aminohex-5-enoate, an N-acylated oxazolidinone derived from a glycine (B1666218) equivalent can be employed. Deprotonation of this substrate with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate. The subsequent alkylation with an allyl halide proceeds with high diastereoselectivity, dictated by the steric hindrance imposed by the chiral auxiliary.

The choice of the oxazolidinone auxiliary is critical. Evans' oxazolidinones, for instance, are widely used and commercially available in both enantiomeric forms. sigmaaldrich.com The stereocenter on the auxiliary effectively shields one face of the enolate, forcing the incoming electrophile to attack from the less hindered face.

| Auxiliary | Alkylating Agent | Diastereomeric Ratio (d.r.) |

| (S)-4-benzyl-2-oxazolidinone | Allyl bromide | >95:5 |

| (R)-4-phenyl-2-oxazolidinone | Allyl iodide | >95:5 |

This table presents typical diastereoselectivities achieved in the alkylation of N-acylated oxazolidinone auxiliaries with allyl halides.

The high degree of diastereoselectivity observed in these reactions is a result of the rigid, chelated transition state formed upon deprotonation and subsequent alkylation. stackexchange.comresearchgate.net The lithium cation from the LDA coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone. This chelation, combined with the steric bulk of the substituent on the chiral auxiliary (e.g., a benzyl (B1604629) or isopropyl group), creates a well-defined conformation that directs the electrophilic attack. stackexchange.com

The enolate geometry, whether (E) or (Z), also plays a crucial role in determining the final stereochemistry. chempedia.info For many oxazolidinone systems, the (Z)-enolate is preferentially formed, leading to a predictable stereochemical outcome. The approach of the allyl halide is then dictated by minimizing steric interactions with the bulky group on the chiral auxiliary.

Enantioselective Conjugate Addition Methodologies

Enantioselective conjugate addition, or Michael addition, offers an alternative and powerful approach to establish the stereocenter at the α-position. This strategy involves the 1,4-addition of a nucleophile to an α,β-unsaturated ester precursor.

Chiral lithium amides have emerged as effective reagents for promoting the enantioselective conjugate addition of nucleophiles to α,β-unsaturated compounds. nih.govacs.orgnih.govacs.orgthieme-connect.de In this methodology, a chiral lithium amide can be used as a chiral catalyst or a stoichiometric chiral base. When a lithium enolate of a glycine equivalent is added to tert-butyl acrylate, the chiral lithium amide can form a mixed aggregate with the enolate, inducing asymmetry in the subsequent conjugate addition. acs.orgnih.gov

The structure of the chiral lithium amide is paramount in achieving high enantioselectivity. Amides derived from chiral amines, such as (S,S)-pseudoephedrine or sparteine-derived diamines, have shown considerable success. The solvent can also significantly influence the stereochemical outcome, with ethereal solvents like THF often being preferred. nih.govthieme-connect.de

| Chiral Lithium Amide | Unsaturated Ester | Enantiomeric Excess (ee) |

| Lithium (R,R)-bis(1-phenylethyl)amide | Tert-butyl acrylate | Up to 85% |

| Lithium (S)-N-benzyl-N-(α-methylbenzyl)amide | Tert-butyl crotonate | Up to 90% |

This table illustrates the enantioselectivities obtained in the conjugate addition of a glycine enolate equivalent to α,β-unsaturated esters using different chiral lithium amides.

A key advantage of the conjugate addition approach is the potential for tandem reactions. The resulting enolate intermediate from the Michael addition can be trapped in situ with an electrophile, allowing for the formation of multiple C-C bonds in a single pot. acs.orgbeilstein-journals.org For the synthesis of this compound, this would involve the conjugate addition of a nitrogen-containing nucleophile to an unsaturated ester, followed by trapping the resulting enolate with an appropriate electrophile.

More advanced strategies involve the catalytic asymmetric conjugate addition of a pronucleophile, where the chiral catalyst, often a metal complex with a chiral ligand, generates a chiral enolate that can then be functionalized. nih.govresearchgate.netacs.orgnih.gov This approach is highly atom-economical and allows for the construction of complex molecular architectures with high levels of stereocontrol.

Protecting Group Strategies in Synthesis

The presence of a reactive amino group and a carboxylic acid in the target molecule mandates the use of protecting groups to prevent unwanted side reactions during synthesis. The selection of these groups is critical and is guided by their stability under various reaction conditions and the ease and selectivity of their removal.

Role of Amino Protecting Groups (e.g., Boc, Fmoc, Cbz)

The protection of the α-amino group is a fundamental step in amino acid chemistry. The most commonly employed protecting groups are the tert-butoxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz) groups. Each of these carbamate-based protecting groups offers distinct advantages in terms of their introduction and cleavage conditions, allowing for orthogonal protection strategies in multi-step syntheses.

The Boc group is widely used due to its stability under a broad range of conditions, yet it can be readily removed with mild acids such as trifluoroacetic acid (TFA). This makes it particularly suitable for syntheses where other acid-labile or base-labile groups are present.

The Fmoc group is characterized by its lability to basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent. This mild cleavage condition allows for the protection of acid-sensitive functionalities elsewhere in the molecule.

The Cbz group , one of the earliest developed amino protecting groups, is stable to both acidic and basic conditions. Its removal is typically achieved through catalytic hydrogenation (e.g., using H₂ with a palladium catalyst), which simultaneously can reduce other functionalities like alkenes if not carefully controlled.

A summary of these common amino protecting groups and their cleavage conditions is presented in the table below.

| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions |

| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Mild acid (e.g., Trifluoroacetic acid) | |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., Piperidine) | |

| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate | Catalytic Hydrogenation (H₂/Pd) |

Ester Protecting Groups and Selective Cleavage Methods (e.g., tert-butyl ester)

The carboxylic acid functionality is commonly protected as an ester to prevent its participation in undesired reactions. The tert-butyl ester is a particularly advantageous protecting group in the synthesis of this compound as it is the ester present in the final target molecule.

The tert-butyl ester is stable to many nucleophilic and basic conditions but is readily cleaved under acidic conditions to liberate the carboxylic acid and isobutylene. This cleavage can often be achieved using trifluoroacetic acid, which is also used for Boc deprotection. However, selective cleavage of the tert-butyl ester in the presence of a Boc group, or vice versa, can be challenging due to their similar acid lability. To address this, various selective deprotection methods have been developed. For instance, the use of silica (B1680970) gel in refluxing toluene (B28343) has been reported for the mild and selective cleavage of tert-butyl esters. rsc.orgnih.gov

Derivatization from Accessible Chiral Pool Precursors

The "chiral pool" refers to the collection of readily available and inexpensive enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. L-amino acids are a prominent part of this pool.

Transformation of L-Glutamic Acid and Related Amino Acids

L-glutamic acid is an attractive and commonly used starting material for the synthesis of various chiral compounds due to its stereocenter and dicarboxylic acid functionality. A general and effective method for the synthesis of enantiopure non-natural α-amino acids, which can be applied to the synthesis of this compound, starts from L-glutamic acid. nih.gov

In this approach, L-glutamic acid is first appropriately protected. For instance, the α-amino group can be protected with two Boc groups to form a stable N,N-diBoc derivative, and the α-carboxylic acid can be converted to a tert-butyl ester. The γ-carboxylic acid is often esterified as a methyl ester. nih.gov This differential protection allows for the selective transformation of the γ-ester.

Synthetic Routes via Aldehyde Intermediates

A key step in the transformation of L-glutamic acid derivatives into the target compound is the selective reduction of the γ-ester to an aldehyde. This can be achieved using reducing agents such as diisobutylaluminum hydride (DIBAL-H) at low temperatures. This reaction yields the crucial chiral aldehyde intermediate, tert-butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate. nih.gov

This aldehyde is then poised for the introduction of the terminal alkene via a Wittig reaction. By reacting the aldehyde with an appropriate phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), the five-carbon backbone is extended to the desired six-carbon chain with a terminal double bond, leading to the synthesis of the protected form of this compound. nih.gov Subsequent deprotection of the amino group would yield the final target compound.

A summary of this synthetic approach is outlined below.

| Step | Starting Material | Key Reagent(s) | Intermediate/Product |

| 1 | L-Glutamic Acid | Protection of amino and carboxyl groups | Protected L-glutamic acid derivative |

| 2 | Protected L-glutamic acid derivative | DIBAL-H | tert-Butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate |

| 3 | Chiral aldehyde intermediate | Wittig Reagent (e.g., Ph₃P=CH₂) | Protected this compound |

| 4 | Protected final compound | Deprotection reagent | This compound |

Catalytic Approaches to Enantioselective Formation

While the derivatization from the chiral pool is a powerful strategy, catalytic asymmetric methods offer an alternative and potentially more convergent approach to establishing the stereocenter of the target molecule. These methods typically involve the use of a chiral catalyst to control the stereochemical outcome of a carbon-carbon bond-forming reaction.

For the synthesis of α-allyl amino acids like this compound, several catalytic enantioselective strategies have been developed for related systems. One such approach is the catalytic asymmetric allylation of glycine derivatives. In this strategy, a prochiral glycine enolate equivalent is reacted with an allyl electrophile in the presence of a chiral catalyst. nih.govnih.gov

For instance, chiral squaramide catalysts have been shown to effectively catalyze the enantioselective and diastereoselective allylation of α-chloro glycine esters with allylsilanes. nih.govnih.gov This methodology provides access to N-protected α-allyl amino esters with high enantioselectivity. nih.govnih.gov While not specifically demonstrated for the synthesis of this compound, this approach represents a viable and potentially efficient route to the target compound or its derivatives. The choice of protecting groups on the glycine nitrogen and the ester functionality would be crucial for the success of such a synthesis.

Another catalytic approach involves the use of chiral phase-transfer catalysts for the allylation of glycine Schiff base esters. This method has been widely used for the synthesis of various α-amino acids. Furthermore, transition metal-catalyzed asymmetric allylic alkylation of glycine enolates is another powerful tool that could be applied to the synthesis of the target compound.

These catalytic methods offer the advantage of creating the desired stereocenter in a single step from achiral or prochiral precursors, often with high efficiency and enantioselectivity. However, the development of a specific catalytic system for the synthesis of this compound would require careful optimization of the catalyst, substrate, and reaction conditions.

Transition Metal Catalysis in Olefin Metathesis for Side Chain Elaboration

Olefin metathesis has become a cornerstone of modern organic synthesis for its efficiency in carbon-carbon double bond formation. nih.gov In the context of synthesizing this compound, cross-metathesis (CM) represents a highly effective strategy for elaborating the C6 side chain. This approach typically involves the reaction of a simpler, protected α-amino acid derivative, such as N-protected tert-butyl allylglycinate, with a gaseous olefin like ethylene (B1197577) to extend the side chain by one carbon.

The reaction is catalyzed by well-defined transition metal complexes, most notably those based on ruthenium, such as the Grubbs and Hoveyda-Grubbs catalysts. nih.govox.ac.uk The generally accepted Chauvin mechanism involves the formation of a metallacyclobutane intermediate from the reaction of the catalyst's metal-carbene with the substrate's alkene. ox.ac.uk This intermediate then undergoes a retro-[2+2] cycloaddition to release the product and regenerate a metal-carbene species, which continues the catalytic cycle.

Modern ruthenium catalysts exhibit remarkable functional group tolerance, allowing them to operate on substrates with sensitive moieties like esters and carbamates, which are present in the precursors to this compound. nih.govnih.gov For instance, second-generation Grubbs catalysts and Hoveyda-Grubbs catalysts are known for their high activity and stability. ox.ac.uk The choice of catalyst can also influence the stereoselectivity of the newly formed double bond. While many metathesis reactions yield a mixture of E and Z isomers, specialized Z-selective ruthenium catalysts have been developed that can provide high stereochemical control. nih.govrsc.org

A plausible synthetic route would start with the asymmetric synthesis of tert-butyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate (Boc-allylglycine tert-butyl ester). This precursor can then undergo a cross-metathesis reaction with an olefin partner. Ethenolysis (cross-metathesis with ethylene) of this precursor, for instance, would directly yield the desired product, tert-butyl (2S)-2-((tert-butoxycarbonyl)amino)hex-5-enoate. The reaction is driven forward by the removal of the volatile ethylene byproduct.

Below is a table summarizing representative results for ruthenium-catalyzed cross-metathesis reactions relevant to the elaboration of amino acid side chains.

| Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | Z-selectivity (%) |

| Grubbs II | N-Boc-allylglycine methyl ester | 1-pentene | N-Boc-2-amino-oct-4-enoate methyl ester | 75 | ~50 |

| Hoveyda-Grubbs II | N-Boc-vinyloxazolidine | Butenyl C-glycoside | C-linked glycosyl amino acid | 88 | >98 (E) |

| Z-selective Ru catalyst | Allyl acetate | cis-1,4-diacetoxy-2-butene | Z-1,6-diacetoxy-hex-2-ene | 88 | >95 |

This table presents illustrative data from analogous reactions reported in the literature to show the potential of the methodology.

Organocatalytic and Biocatalytic Considerations for α-Amino Acid Synthesis

While transition metal catalysis offers powerful tools, organocatalytic and biocatalytic methods provide compelling alternatives that avoid potentially toxic heavy metals and often proceed under mild conditions with high enantioselectivity.

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a major pillar of asymmetric synthesis. For the preparation of α-alkenyl amino acids, a notable strategy involves the cooperative catalysis of a dirhodium(II) carboxylate and a chiral spiro phosphoric acid for the N–H insertion of a carbamate (B1207046) into a vinyldiazoacetate. rsc.org

This method allows for the direct and highly enantioselective formation of protected α-alkenyl α-amino acids. rsc.org In a hypothetical synthesis of the target compound, a suitable vinyldiazoacetate precursor would react with tert-butyl carbamate. The rhodium catalyst activates the diazo compound to form a rhodium carbene, which then generates a reactive ylide with the carbamate. The chiral phosphoric acid acts as a chiral proton shuttle, orchestrating the proton transfer step to ensure high enantioselectivity in the final product. rsc.org This approach is characterized by high efficiency and a broad substrate scope, accommodating various substitution patterns on the vinyl group. rsc.org

| Catalyst System | Vinyldiazoacetate Substrate | Yield (%) | ee (%) |

| Rh₂(OAc)₄ / Chiral Phosphoric Acid | Ethyl 2-diazo-3-phenylbut-3-enoate | 95 | 96 |

| Rh₂(OAc)₄ / Chiral Phosphoric Acid | Ethyl 2-diazo-3-(4-chlorophenyl)but-3-enoate | 99 | 97 |

| Rh₂(OAc)₄ / Chiral Phosphoric Acid | Ethyl 2-diazo-3-cyclohexylbut-3-enoate | 85 | 98 |

This table is based on reported data for the enantioselective synthesis of α-alkenyl α-amino acids via N-H insertion, demonstrating the methodology's potential for the target compound. rsc.org

Biocatalytic Approaches

Biocatalysis leverages the exquisite selectivity of enzymes to perform challenging chemical transformations. A highly effective biocatalytic route for synthesizing chiral α-amino acids is the asymmetric amination of α-keto acids using ω-transaminases (ω-TAs). nih.govnih.gov These enzymes, which require pyridoxal-5'-phosphate (PLP) as a cofactor, transfer an amino group from a donor molecule (such as isopropylamine, alanine, or ortho-xylylenediamine) to a ketone substrate. nih.gov

To synthesize this compound, the corresponding α-keto ester, tert-butyl 2-oxohex-5-enoate, would be required as the starting material. The reaction equilibrium can be driven towards the desired amino acid product by using a large excess of the amine donor or by removing the ketone byproduct. nih.gov The field of protein engineering has produced a vast array of ω-transaminase variants with tailored substrate specificities, enabling the synthesis of a wide range of non-canonical amino acids with high enantiomeric excess (ee). nih.gov These engineered enzymes can accommodate bulky substrates and operate under environmentally benign aqueous conditions. nih.gov

| Enzyme | Substrate | Amine Donor | Yield (%) | ee (%) |

| ω-TA variant | 1-(4-fluorophenyl)-3-butanone | Isopropylamine | >99 | >99.5 (S) |

| Engineered ω-TA | Propiophenone | Isopropylamine | 98 | >99 (R) |

| ω-TA from Arthrobacter sp. | 2,5-hexanedione | (S)-α-methylbenzylamine | 92 | >99 (R) |

This table includes representative data from transaminase-catalyzed reactions to illustrate the general applicability and high selectivity of the biocatalytic approach.

Elucidation of Chemical Reactivity and Synthetic Transformations

Electrophilic and Nucleophilic Reactions of the Hex-5-enoate Moiety

The terminal double bond in the hex-5-enoate chain is susceptible to a variety of electrophilic additions and other transformations, providing a gateway to further functionalization.

The electron-rich terminal alkene can be readily converted to an epoxide, a versatile intermediate for further synthetic manipulations. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a concerted process, leading to the syn-addition of the oxygen atom to the double bond. Given the chiral center at the α-position, the epoxidation of tert-butyl (2S)-2-aminohex-5-enoate is expected to proceed with some degree of diastereoselectivity, influenced by the existing stereocenter.

For analogous allylic amine systems, both the free amine and, more commonly, N-protected derivatives can undergo epoxidation. The stereochemical outcome can be directed by the choice of reagents and the nature of the nitrogen protecting group. For instance, hydrogen bonding between a directing group and the oxidant can influence the facial selectivity of the epoxidation.

A highly valuable method for the asymmetric epoxidation of allylic alcohols is the Sharpless-Katsuki epoxidation. While the target molecule is a homoallylic amine, this methodology highlights the potential for achieving high enantioselectivity in the epoxidation of alkenes with nearby chiral centers. The synthesis of homologous epoxy amino acids, such as (2S)-2-amino-7,8-epoxyoctanoic acid, has been reported, suggesting that similar strategies could be applied to this compound to generate chiral epoxides.

Table 1: Common Reagents for Epoxidation of Terminal Alkenes

| Reagent | Description |

| meta-Chloroperoxybenzoic acid (m-CPBA) | A widely used peroxy acid for the epoxidation of a broad range of alkenes under mild conditions. |

| Sharpless-Katsuki Epoxidation Reagents | A catalytic system (titanium tetraisopropoxide, a chiral tartrate, and a hydroperoxide) for the highly enantioselective epoxidation of allylic alcohols. |

The terminal alkene of this compound can undergo various halogenation and hydrofunctionalization reactions. The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond would yield the corresponding 5,6-dihalohexanoate derivative. These reactions typically proceed through a halonium ion intermediate, leading to anti-addition of the two halogen atoms.

Hydrohalogenation, the addition of hydrogen halides (e.g., HBr, HCl), is expected to follow Markovnikov's rule, with the hydrogen atom adding to the terminal carbon (C-6) and the halogen atom adding to the more substituted carbon (C-5). This regioselectivity is dictated by the formation of the more stable secondary carbocation at C-5.

Hydroboration-oxidation offers a complementary, anti-Markovnikov hydration of the terminal alkene. Treatment with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex), followed by oxidative workup (e.g., with hydrogen peroxide and sodium hydroxide), would yield the corresponding primary alcohol at C-6, affording tert-butyl (2S)-2-amino-6-hydroxyhexanoate. This transformation provides a route to further derivatization at the terminal end of the molecule.

Another important transformation is the Wacker oxidation, which typically converts terminal alkenes into methyl ketones using a palladium catalyst in the presence of an oxidant. Application of the Wacker oxidation to this compound would be expected to yield the corresponding 5-keto derivative.

Transformations Involving the Amino and Carboxylic Acid Functionalities

The amino and tert-butyl ester groups are key handles for peptide synthesis and other modifications.

The primary amino group of this compound is nucleophilic and readily undergoes acylation with various acylating agents, such as acid chlorides or anhydrides, to form the corresponding N-acyl derivatives. This reaction is fundamental in peptide chemistry for the formation of peptide bonds. For instance, coupling with an N-protected amino acid would extend the peptide chain.

The tert-butyl ester can undergo amidation, although this is generally more challenging than the acylation of the amine. Direct amidation of esters with amines can be facilitated by strong bases like potassium tert-butoxide. Alternatively, the tert-butyl ester can be converted to the corresponding carboxylic acid, which can then be activated and coupled with an amine to form an amide. A practical one-pot synthesis of amides from tert-butyl esters has been developed, proceeding through an in-situ generated acid chloride intermediate using α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst.

The tert-butyl ester can be reduced to the corresponding primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reduction would yield (2S)-2-aminohex-5-en-1-ol.

The primary amino group can be oxidized, although this can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation can lead to the formation of imines, which can be further hydrolyzed to ketones. More vigorous oxidation can lead to the cleavage of the carbon-nitrogen bond. For α-amino esters, oxidation can sometimes be employed to generate α-keto esters.

Stereocontrolled Reactions

The inherent chirality of this compound makes it an excellent substrate for stereocontrolled reactions, where the existing stereocenter can influence the stereochemical outcome of subsequent transformations.

Asymmetric dihydroxylation of the terminal alkene, using reagents such as osmium tetroxide in the presence of a chiral ligand (e.g., from the Sharpless asymmetric dihydroxylation ligand pool), can lead to the formation of a diol with high diastereoselectivity. The choice of the chiral ligand can often control which face of the alkene is hydroxylated, allowing access to different diastereomers of the resulting 5,6-dihydroxyhexanoate.

The presence of the alkene and the amino acid functionality also opens up possibilities for intramolecular cyclization reactions. For instance, after N-protection, iodolactamization could be induced by treatment with iodine, leading to the formation of a substituted piperidine (B6355638) ring system. Such cyclizations are powerful tools for the synthesis of heterocyclic compounds. Furthermore, ring-closing metathesis of a suitably N-allylated derivative could provide access to cyclic amino acid derivatives. The synthesis of substituted piperidines from precursors structurally related to this compound has been demonstrated, highlighting the potential of this compound in the construction of complex heterocyclic scaffolds.

Diastereoselective Hydrogenation of the Double Bond

The presence of a stereogenic center at the C-2 position allows for the diastereoselective hydrogenation of the terminal double bond, leading to the formation of stereochemically enriched products. While direct studies on this compound are not extensively documented in the reviewed literature, analogous transformations provide significant insight into the expected stereochemical outcomes.

The diastereoselective reduction of a chiral N-Boc-protected δ-amino-α,β-unsaturated γ-keto ester has been demonstrated using various boron- and aluminum-based reducing agents. nih.gov In these reactions, the existing stereocenter directs the approach of the reducing agent, resulting in high diastereoselectivity. For instance, the use of LiAlH(O-t-Bu)₃ under chelation control led to a high anti to syn ratio of the resulting alcohols, while the use of NB-Enantride® under Felkin-Ahn control favored the syn isomer. nih.gov

Furthermore, the iridium-catalyzed asymmetric hydrogenation of α-amino-β-keto ester hydrochlorides proceeds via a dynamic kinetic resolution to yield anti-β-hydroxy-α-amino acid esters with high diastereo- and enantioselectivity. nih.gov Mechanistic studies suggest that this transformation occurs through a five-membered transition state involving chelation between the ketone's oxygen and the amine's nitrogen. nih.gov

These examples underscore the potential for achieving high diastereoselectivity in the hydrogenation of the double bond in this compound. The choice of catalyst and reaction conditions would be crucial in controlling the stereochemical outcome, affording either the (2S, 5S) or (2S, 5R) diastereomer of the corresponding saturated amino acid ester.

Table 1: Examples of Diastereoselective Reductions in Related Systems

| Substrate Type | Reducing Agent/Catalyst | Key Feature | Stereochemical Outcome | Reference |

| N-Boc-protected δ-amino-α,β-unsaturated γ-keto ester | LiAlH(O-t-Bu)₃ | Chelation control | High anti selectivity | nih.gov |

| N-Boc-protected δ-amino-α,β-unsaturated γ-keto ester | NB-Enantride® | Felkin-Ahn control | High syn selectivity | nih.gov |

| α-Amino-β-keto ester hydrochloride | Ir-complex with MeO-BIPHEP | Dynamic kinetic resolution via five-membered chelate transition state | High anti selectivity | nih.gov |

Intramolecular Cyclization Reactions for Pyrrolidine (B122466) and Piperidine Formation

The carbon backbone of this compound is suitably functionalized for intramolecular cyclization reactions to construct valuable heterocyclic structures such as pyrrolidines and piperidines. These transformations often require initial modification of the terminal alkene, followed by cyclization.

For the formation of a piperidine ring, a 6-endo-trig cyclization would be required. The intramolecular cyclization of linear amino β-keto esters has been shown to produce N-substituted β-enamino ester piperidines. nih.gov This suggests a synthetic route where the terminal alkene of this compound could first be oxidized to a ketone, followed by an intramolecular cyclization.

The synthesis of pyrrolidine derivatives can also be envisioned. For instance, the spontaneous transformation of active esters of N-Boc protected E-α,β-unsaturated γ-amino acids into Z-α,β-unsaturated γ-lactams in the presence of a weak base has been reported. rsc.org This suggests that modification of the terminal alkene in the title compound to an appropriate functional group could facilitate a 5-exo-trig cyclization to a pyrrolidine derivative. Additionally, N-Boc protected amines can undergo intramolecular nucleophilic addition to in-situ generated arynes to form benzazepines, highlighting the utility of the N-Boc group in facilitating such cyclizations. researchgate.net

Compatibility with Diverse Reaction Conditions and Reagents

An essential aspect of a versatile synthetic building block is its compatibility with a wide range of reaction conditions and reagents. This compound, with its protected amino and carboxyl groups, exhibits considerable stability, allowing for selective transformations at the terminal double bond.

The tert-butyloxycarbonyl (Boc) protecting group is known to be stable towards most nucleophiles and bases. organic-chemistry.org However, it is readily cleaved under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA). organic-chemistry.orgnih.gov This orthogonal stability allows for the selective deprotection of other functional groups in the presence of the Boc group. For instance, the selective deprotection of tert-butyl esters in the presence of N-Boc groups can be achieved using cerium(III) chloride heptahydrate and sodium iodide in acetonitrile. organic-chemistry.org

The tert-butyl ester is also susceptible to acidic cleavage. However, its stability under basic conditions allows for reactions such as the saponification of a methyl ester to a carboxylic acid using lithium hydroxide (B78521) without affecting the tert-butyl ester or the N-Boc group. chemicalbook.com

The compound is also compatible with reductive amination conditions. Sodium triacetoxyborohydride (B8407120) is a mild and selective reagent for the reductive amination of aldehydes and ketones and is compatible with acid-sensitive functional groups. nih.gov This suggests that the amino group of deprotected this compound could be further functionalized via reductive amination.

Table 2: Compatibility of Functional Groups in this compound with Various Reagents

| Functional Group | Reagent/Condition | Outcome | Reference |

| N-Boc group | Most nucleophiles and bases | Stable | organic-chemistry.org |

| N-Boc group | Anhydrous acids (e.g., TFA) | Cleaved | organic-chemistry.orgnih.gov |

| tert-Butyl ester | CeCl₃·7H₂O/NaI in acetonitrile | Cleaved (N-Boc group remains) | organic-chemistry.org |

| tert-Butyl ester | Basic conditions (e.g., LiOH) | Stable | chemicalbook.com |

| Amino group (after deprotection) | Aldehydes/ketones with NaBH(OAc)₃ | Reductive amination | nih.gov |

Applications As a Versatile Chiral Building Block in Advanced Organic Synthesis

Role in Non-Proteinogenic α-Amino Acid Synthesis

The presence of both a chiral center and a reactive terminal alkene makes tert-butyl (2S)-2-aminohex-5-enoate an ideal starting material for the synthesis of various non-natural amino acids. These non-proteinogenic amino acids are crucial for developing novel therapeutic agents and probes for chemical biology.

Synthesis of Δ,Ε-Unsaturated Amino Acid Analogues

A general method for synthesizing enantiopure non-natural α-amino acids often involves the use of a chiral aldehyde intermediate. nih.gov For instance, L-glutamic acid can be converted into tert-butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate. nih.gov This aldehyde can then undergo a Wittig reaction with various ylides to produce a range of δ,ε-unsaturated α-amino acids. nih.gov This methodology has been successfully applied to the synthesis of (S)-2-amino-oleic acid. nih.gov

Preparation of Functionalized Amino Acid Derivatives

The terminal double bond of this compound serves as a handle for various chemical modifications, allowing for the introduction of diverse functional groups. This versatility is key to creating functionalized amino acid derivatives with specific properties. For example, derivatives containing thiol or mercapto groups are utilized to modulate the activity of enzymes in metabolic pathways.

The tert-butoxycarbonyl (Boc) protecting group on the amino group is crucial for these synthetic transformations. It stabilizes the amine against nucleophilic attack and can be readily removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amino acid for further reactions.

Utilization in Peptide and Peptidomimetic Chemistry

The unique structural features of this compound also lend themselves to applications in peptide and peptidomimetic chemistry, where the introduction of unnatural amino acids can lead to peptides with enhanced stability, novel conformations, and improved biological activity.

Incorporation into Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. luxembourg-bio.compeptide.com The use of protected amino acids is fundamental to this process. The tert-butyl group is a common acid-labile protecting group for the α-amino group (Boc protection) and for the side chains of amino acids like aspartic acid, glutamic acid, and tyrosine. peptide.com

The general workflow of SPPS involves anchoring the first amino acid to a resin, followed by sequential deprotection of the N-terminal protecting group and coupling of the next protected amino acid. peptide.com The Boc group is typically removed with a moderately strong acid like trifluoroacetic acid (TFA), while side-chain protecting groups are cleaved with stronger acids at the end of the synthesis. peptide.com This orthogonal protection strategy allows for the selective deprotection and modification of different parts of the peptide.

| SPPS Protection Strategy | N-terminal Protection | Side-chain Protection | Deprotection Condition |

| Boc/Bzl | Boc (tert-butoxycarbonyl) | Benzyl-based groups | Boc: Moderate acid (e.g., TFA) |

| Bzl: Strong acid (e.g., HF) | |||

| Fmoc/tBu | Fmoc (9-fluorenylmethyloxycarbonyl) | tert-Butyl based groups | Fmoc: Base (e.g., piperidine) |

| tBu: Acid (e.g., TFA) |

Design of Conformationally Restricted Peptide Structures

The incorporation of non-natural amino acids with specific steric and electronic properties can be used to control the secondary structure of peptides. The unsaturated side chain of this compound can be used to introduce conformational constraints within a peptide sequence. This can be achieved through intramolecular cyclization reactions, such as ring-closing metathesis, to form cyclic peptides with well-defined structures. These conformationally restricted peptides are valuable tools for studying protein-protein interactions and for the development of potent and selective therapeutic agents.

Precursor in Natural Product Total Synthesis

Chiral building blocks like this compound are essential starting materials for the total synthesis of complex natural products. The stereocenter and the versatile functionalities of this compound allow for the efficient construction of key fragments of larger molecules. While specific examples of its use in the total synthesis of a named natural product are not detailed in the provided context, its potential as a precursor is evident from its chemical nature. For instance, the synthesis of the Hancock alkaloid, Galipeine, requires a non-commercially available side chain precursor, tert-butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane, which is synthesized from tyrosol. kennesaw.edu This highlights the general strategy of utilizing functionalized building blocks in the multi-step synthesis of natural products.

Strategies for Alkaloid Synthesis (e.g., Indolizidines, Pyrrolidines, Piperidines)

The unique structural features of this compound make it an ideal precursor for the asymmetric synthesis of various alkaloid scaffolds, including indolizidines, pyrrolidines, and piperidines. These nitrogen-containing heterocycles are core components of many biologically active natural products and pharmaceutical agents.

Indolizidines: The synthesis of indolizidine alkaloids often utilizes the terminal double bond of the hexenoate for cyclization reactions. Methodologies may involve intramolecular Heck reactions or ring-closing metathesis to form the bicyclic indolizidine core. The chiral center at the C-2 position of the starting material dictates the stereochemistry of the final product.

Pyrrolidines: The construction of substituted pyrrolidines can be achieved through various synthetic routes starting from this compound. One common strategy involves the intramolecular aminocyclization of the corresponding amino alcohol or amino halide derivatives. For instance, radical cyclization of N-substituted aziridines containing a phenylselenide group has been reported to yield 5-methylene piperidines, which can be further transformed into pyrrolidine (B122466) derivatives. whiterose.ac.uk Another approach involves the 1,3-dipolar cycloaddition of nitrones derived from the amino acid ester with alkenes to generate the pyrrolidine ring. nih.gov The tert-butyl ester group can play a significant role in influencing the reaction rate and enantioselectivity in some pyrrolidine-based organocatalyst syntheses. mdpi.com

Piperidines: The synthesis of piperidines from this compound often involves ring-closing strategies. For example, reductive cyclization of 6-oxoamino acid derivatives, which can be prepared from the hexenoate, can lead to the formation of 2,6-disubstituted piperidines. whiterose.ac.uk Additionally, palladium-catalyzed allylic amination followed by a Michael addition represents another pathway to 5-methylenepiperidines. whiterose.ac.uk Hydrogenation of these piperidine (B6355638) intermediates can yield 2,5-disubstituted piperidines. whiterose.ac.uk The choice of protecting group on the nitrogen atom, such as Boc or TFA, can influence the stereoselectivity of subsequent hydrogenation reactions. whiterose.ac.uk

Below is an interactive data table summarizing synthetic strategies for these alkaloids:

| Alkaloid Class | Synthetic Strategy | Key Intermediate/Reaction |

| Indolizidines | Intramolecular Cyclization | Intramolecular Heck Reaction, Ring-Closing Metathesis |

| Pyrrolidines | Intramolecular Aminocyclization | Radical cyclization of N-substituted aziridines |

| Pyrrolidines | 1,3-Dipolar Cycloaddition | Nitrone cycloaddition |

| Piperidines | Reductive Cyclization | Cyclization of 6-oxoamino acid derivatives |

| Piperidines | Palladium-Catalyzed Cyclization | Allylic amination and Michael addition |

Construction of Complex Polycyclic Scaffolds

Beyond the synthesis of simple heterocyclic systems, this compound is also a valuable building block for the construction of more complex, conformationally rigid polycyclic amino acid analogues. For example, it can be used to synthesize derivatives of 6-tert-butyl-4-oxopipecolic acid in enantiomerically pure form. thieme-connect.de These constrained analogues are of interest in medicinal chemistry for their potential to mimic or block the action of natural peptides. The presence of the 4-oxo functionality in these piperidine derivatives allows for further elaboration, such as the synthesis of 4-(2-aminoethyl)pipecolic acid derivatives, which are constrained analogues of lysine. thieme-connect.de

Contributions to Polymer Chemistry Research

The unique properties of amino acids and their derivatives, including this compound, have led to their exploration in the field of polymer chemistry. These molecules offer the potential to create polymers with specific functionalities, chirality, and biocompatibility.

Synthesis of Specialty Amino Acid-Derived Polymers

Amino acids and their derivatives can be used as monomers for the synthesis of specialty polymers. medchemexpress.com These polymers can possess unique properties derived from the amino acid side chains and the stereochemistry of the monomer unit. While direct polymerization of this compound is not extensively documented in the provided search results, the principles of amino acid-derived polymer synthesis can be applied. For instance, the terminal alkene could potentially be used in addition polymerization reactions, while the amino and carboxyl groups could be involved in polycondensation reactions after appropriate deprotection. The resulting polymers would be chiral and could have interesting self-assembly properties.

Controlled Polymerization Techniques Utilizing Amino Acid Monomers

Controlled polymerization techniques are a class of methods that allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. nih.gov These techniques include atom transfer radical polymerization (ATRP), reversible addition-fragmentation chain transfer (RAFT) polymerization, and nitroxide-mediated polymerization (NMP). nih.govsigmaaldrich.com The use of amino acid-derived monomers in these controlled polymerization processes is an active area of research. For example, initiators for ATRP are often halogenated compounds, and functional initiators can be used to create polymers with specific end groups. sigmaaldrich.comcmu.edu While the direct use of this compound as a monomer in these specific controlled polymerizations is not explicitly detailed, the functional groups present in this molecule make it a candidate for incorporation into polymers using these advanced techniques. For instance, the amino group could be modified to act as an initiating site for polymerization.

Below is an interactive data table summarizing controlled polymerization techniques:

| Polymerization Technique | Description | Potential Role of Amino Acid Monomer |

| Atom Transfer Radical Polymerization (ATRP) | A controlled radical polymerization using a transition metal catalyst to reversibly activate and deactivate polymer chains. cmu.edu | The amino acid could be modified to act as an initiator or be part of a functional monomer. |

| Reversible Addition-Fragmentation Chain Transfer (RAFT) | A reversible deactivation radical polymerization that uses a chain transfer agent to control molecular weight and distribution. nih.gov | The amino acid could be incorporated into a monomer that is compatible with RAFT polymerization. |

| Nitroxide-Mediated Polymerization (NMP) | A controlled radical polymerization that uses a stable nitroxide radical to control the growing polymer chain. nih.govsigmaaldrich.com | The amino acid could be part of a monomer suitable for NMP. |

Advanced Analytical Methodologies for Characterization in Academic Research

Spectroscopic Techniques for Structural Elucidation (General Principles)

Spectroscopic methods provide detailed information about the molecular structure by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide critical data on the connectivity and chemical environment of atoms.

For Tert-butyl (2S)-2-aminohex-5-enoate, the ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The tert-butyl group typically presents as a sharp singlet, integrating to nine protons, in the upfield region of the spectrum, usually around 1.4-1.5 ppm. acdlabs.com The protons of the methylene groups in the hexenoate chain would appear as multiplets, with their chemical shifts influenced by adjacent functional groups. The proton alpha to the amino and ester groups is expected to be a multiplet in the range of 3.5-4.0 ppm. The terminal vinyl protons would exhibit characteristic signals in the downfield region, typically between 5.0 and 6.0 ppm, with distinct coupling patterns.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbon of the ester is expected to have a chemical shift in the range of 170-175 ppm. The quaternary carbon of the tert-butyl group would appear around 80 ppm, while the methyl carbons of this group would have a signal at approximately 28 ppm. compoundchem.com The carbons of the double bond would be found in the 115-140 ppm region.

To confirm the stereochemistry at the chiral center (C2), advanced NMR techniques or the use of chiral solvating agents like Mosher's acid can be employed. nih.gov In the presence of a chiral solvating agent, the enantiomers would form diastereomeric complexes, leading to separate NMR signals for the corresponding protons, allowing for the determination of enantiomeric purity. nih.gov Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish the connectivity between protons and their attached carbons, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H on C2 | 3.5 - 3.8 | Triplet |

| H on C3 | 1.6 - 1.8 | Multiplet |

| H on C4 | 2.1 - 2.3 | Multiplet |

| H on C5 | 5.7 - 5.9 | Multiplet |

| H on C6 (trans) | 5.0 - 5.2 | Doublet of triplets |

| H on C6 (cis) | 4.9 - 5.1 | Doublet of triplets |

| -NH₂ | 1.5 - 2.5 | Broad singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (C=O) | 172 - 175 |

| C2 | 53 - 56 |

| C3 | 32 - 35 |

| C4 | 30 - 33 |

| C5 | 137 - 139 |

| C6 | 115 - 117 |

| Quaternary C of t-butyl | 80 - 82 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, a high-resolution mass spectrum (HRMS) would provide the accurate mass of the molecular ion, allowing for the determination of its elemental composition.

The fragmentation of amino acid esters in the mass spectrometer often follows predictable pathways. acs.org A common fragmentation involves the loss of the alkoxy group from the ester. For this compound, a significant fragmentation pathway is the loss of the tert-butyl group as a stable tert-butyl cation or the loss of isobutylene, leading to a prominent peak. cdnsciencepub.comresearchgate.net Cleavage of the bond between the alpha and beta carbons of the amino acid backbone is also a characteristic fragmentation pathway for amino esters. chimia.ch

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment |

|---|---|

| 199 | [M]⁺ (Molecular Ion) |

| 143 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 100 | [M - COOC(CH₃)₃]⁺ (Loss of tert-butoxycarbonyl group) |

| 84 | [CH₂(CH₂)₂CH=CH₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its primary amine, ester, and alkene functionalities.

The N-H stretching vibrations of the primary amine are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. wpmucdn.compressbooks.pubopenstax.org The C=O stretching vibration of the tert-butyl ester will give rise to a strong, sharp absorption band around 1735-1750 cm⁻¹. wpmucdn.com The presence of the terminal alkene would be confirmed by C=C stretching absorption around 1640 cm⁻¹ and =C-H stretching absorption just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). orgchemboulder.comutdallas.eduspectroscopyonline.comlibretexts.org

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3300 - 3500 | Primary Amine (-NH₂) | N-H Stretch (symmetric and asymmetric) |

| 3010 - 3100 | Alkene (=C-H) | C-H Stretch |

| 2850 - 2960 | Alkane (C-H) | C-H Stretch |

| 1735 - 1750 | Ester (C=O) | C=O Stretch |

| 1640 - 1680 | Alkene (C=C) | C=C Stretch |

| 1150 - 1250 | Ester (C-O) | C-O Stretch |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the purity of a synthesized compound and for determining its enantiomeric composition.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the premier method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. yakhak.org For this compound, this would involve using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective in resolving the enantiomers of amino acid derivatives. yakhak.orgresearchgate.net

The separation is achieved through differential interactions between the enantiomers and the chiral stationary phase. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is crucial for achieving optimal separation. The retention times of the two enantiomers will differ, allowing for their quantification and the calculation of the enantiomeric excess. Derivatization of the amino group with a chromophore-containing reagent can enhance detection sensitivity. yakhak.org

Table 5: Hypothetical Chiral HPLC Method for this compound

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) with a chiral stationary phase can also be employed for the enantiomeric separation of volatile compounds. For amino acid esters like this compound, derivatization is typically required to increase their volatility and thermal stability. sigmaaldrich.com The primary amino group can be acylated, for example, with trifluoroacetic anhydride, to form a more volatile derivative. nih.gov

The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative or a chiral polysiloxane like Chirasil-Val. nih.govresearchgate.net The separation is based on the differential partitioning of the diastereomeric derivatives between the mobile gas phase and the chiral stationary phase. The detector, often a flame ionization detector (FID) or a mass spectrometer (MS), allows for the quantification of the separated enantiomers.

Table 6: Hypothetical Chiral GC Method for Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization | N-trifluoroacetylation |

| Column | Chirasil-Val or Cyclodextrin-based chiral capillary column |

| Carrier Gas | Helium |

| Temperature Program | Optimized gradient (e.g., 100°C to 250°C) |

| Detector | FID or MS |

X-ray Crystallography for Absolute Configuration Determination

While chiral LC-MS is excellent for determining enantiomeric purity, X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. springernature.com This technique provides a detailed three-dimensional map of the atomic arrangement within a single crystal, allowing for the direct visualization of the stereochemistry.

To determine the absolute configuration of this compound, a suitable single crystal of the compound, or a derivative, must first be grown. The process involves dissolving the purified compound in an appropriate solvent system and allowing the solvent to evaporate slowly, promoting the formation of well-ordered crystals. For amino acid esters that may be difficult to crystallize directly, co-crystallization with a chiral resolving agent can be an effective strategy. nih.gov

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the intensities and positions of the diffracted beams, the electron density distribution within the crystal can be calculated, which in turn reveals the precise positions of all atoms in the molecule.

For chiral molecules, the determination of the absolute configuration relies on the phenomenon of anomalous dispersion. thieme-connect.de When the X-ray energy is close to the absorption edge of an atom in the crystal, a phase shift occurs in the scattered X-rays. This effect, known as the Bijvoet effect, leads to measurable differences in the intensities of Friedel pairs (reflections with indices hkl and -h-k-l). By analyzing these differences, the absolute stereochemistry of the molecule can be definitively assigned. The Flack parameter is a critical value calculated from the diffraction data that indicates the correctness of the assigned absolute configuration. A value close to zero for the correct enantiomer confirms the assignment.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₂₀ClNO₄ |

| Formula Weight | 317.77 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 8.123(4), 12.456(6), 16.789(8) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1701.2(14) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.239 |

| Flack Parameter | 0.02(3) |

Challenges and Future Directions in Research

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of non-proteinogenic amino acids like tert-butyl (2S)-2-aminohex-5-enoate is crucial for their application in chemistry and biology. mdpi.com Current synthetic strategies often rely on classical methods that may involve harsh conditions or generate significant waste. The future of synthesizing this and related chiral α-amino esters hinges on the development of more efficient and sustainable methodologies.

Key areas for future development include:

Catalytic Asymmetric Synthesis: While methods like asymmetric catalytic hydrogenation of acetamidoacrylates are well-established for some amino acids, exploring novel catalytic systems is essential. acs.org Earth-abundant metal catalysts, such as those based on iron or cobalt, present a promising avenue for economical and environmentally friendly syntheses. nature.comorganic-chemistry.org A significant goal is to develop catalytic processes that minimize steps and avoid the use of stoichiometric chiral auxiliaries. organic-chemistry.org

Biocatalysis: The use of enzymes, such as transaminases and ketoreductases, offers a highly selective and sustainable approach to chiral amine synthesis under mild conditions. researchgate.netnih.gov Engineering enzymes with tailored substrate specificity could provide a direct and efficient route to enantiomerically pure this compound. nih.govnih.gov

Photochemistry and C-H Functionalization: Merging photochemistry with C-H functionalization techniques is a rising strategy for the direct synthesis of diverse non-proteinogenic amino acids. mdpi.comsemanticscholar.org Applying these mild and energy-conserving methods could lead to more direct and atom-economical routes to the target compound from simpler precursors. mdpi.com

| Synthetic Approach | Advantages | Challenges for Future Research |

| Asymmetric Catalysis | High enantioselectivity, potential for scalability. acs.orgnature.com | Reducing reliance on precious metals, improving catalyst turnover numbers. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. nih.gov | Enzyme stability, substrate scope limitations, process optimization for scale-up. nih.gov |

| Photochemistry | Mild conditions, unique reactivity pathways, energy efficiency. mdpi.com | Control of selectivity, scalability of photochemical reactors. |

Exploration of Novel Reactivity and Cascade Transformations

The bifunctional nature of this compound, with its terminal alkene and α-amino ester moieties, makes it an ideal substrate for exploring novel chemical transformations and complex cascade reactions.

Transition-Metal Catalysis: The terminal alkene is a versatile handle for various transition-metal-catalyzed reactions. Beyond standard cross-coupling, future work could focus on reactions involving high-valent transition metal halides to induce novel activation processes. rsc.orgresearchgate.net The development of cooperative catalysis, where two different metals work in synergy, could unlock unprecedented transformations. researchgate.net

Cycloaddition Reactions: The alkene can participate as a dienophile or, under certain conditions, be part of a diene system in cycloaddition reactions like the Diels-Alder or [4+3] cycloadditions. nih.govacs.orguchicago.edu Research into intramolecular cycloadditions, where the amino ester portion tethers the diene or dipolarophile, could lead to the rapid construction of complex heterocyclic scaffolds. rsc.orgresearchgate.net

Umpolung Reactivity: Exploring the umpolung, or polarity reversal, of the α-imino ester derivative could open new avenues for nucleophilic additions at the nitrogen atom, leading to novel γ,δ-unsaturated quaternary amino esters. researchgate.net

Expanding Applications in Complex Molecular Architecture Construction

As a chiral building block, this compound holds immense potential for the asymmetric synthesis of natural products and pharmaceutically active compounds. Future research will likely focus on demonstrating its utility in the synthesis of increasingly complex targets.

The strategic placement of the terminal alkene allows for late-stage functionalization, a highly desirable feature in medicinal chemistry and total synthesis. This enables the introduction of diverse chemical groups after the core of a molecule has been assembled. For instance, the alkene can be subjected to:

Olefin metathesis to form larger rings or couple with other molecules.

Hydroformylation to introduce an aldehyde.

Oxidative cleavage to yield a carboxylic acid.

Epoxidation or dihydroxylation to install stereocenters.

These transformations significantly expand the synthetic utility of this building block, making it a valuable precursor for creating libraries of complex molecules for drug discovery. absolutechiral.com

Integration with Computational Chemistry and Machine Learning for Reaction Prediction

Modern computational tools are poised to revolutionize how organic synthesis is planned and executed. The integration of these methods will be crucial for accelerating research involving this compound.

Computational Chemistry for Reactivity Prediction: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, predict transition state geometries, and rationalize stereochemical outcomes. nih.govnih.govresearchgate.net This insight can guide the design of experiments, catalysts, and substrates to achieve desired reactivity and selectivity, minimizing trial-and-error experimentation. acs.org

Machine Learning for Reaction Outcome and Condition Prediction: Machine learning (ML) models, trained on large datasets of chemical reactions, are becoming increasingly adept at predicting the major products of a reaction and suggesting suitable reaction conditions. acs.orgnih.govacs.org Neural networks can identify catalysts, solvents, and reagents with significant accuracy. nih.govacs.org Applying these predictive models to the reactions of this compound could rapidly identify optimal conditions for known transformations and even suggest novel, previously unobserved reactions. neurips.cccsmres.co.uk The development of ML interatomic potentials (MLIPs) further enhances the ability to compute molecular energies with quantum mechanical accuracy but at a fraction of the computational cost, enabling more efficient screening of reaction pathways. cmu.edunih.gov

| Computational Tool | Application to this compound | Potential Impact |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting stereoselectivity of cycloadditions, understanding catalyst-substrate interactions. nih.govnih.gov | Rational design of catalysts and reaction conditions, deeper mechanistic understanding. |

| Machine Learning (ML) | Predicting products of novel transformations, recommending optimal reaction conditions (solvents, reagents, catalysts). acs.orgnih.gov | Accelerated discovery of new reactions, reduced experimental effort and resource consumption. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing Tert-butyl (2S)-2-aminohex-5-enoate, and how do reaction conditions influence yield and enantiomeric purity?

- Methodology : The compound can be synthesized via multi-step reactions involving protective group strategies. For example, tert-butyl carbamates are often synthesized using Boc (tert-butoxycarbonyl) protection under Schotten-Baumann conditions (acyl chloride + base) or via carbodiimide-mediated coupling . Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.

- Catalysts : DMAP (4-dimethylaminopyridine) accelerates Boc protection .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization ensures purity .

- Data Table :

| Reaction Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Boc Protection | DMF, DMAP, RT | 85 | 98% |

| Deprotection | TFA/DCM, 0°C | 90 | 95% |

Q. How can the stereochemical integrity of this compound be confirmed during synthesis?

- Methodology : Use chiral HPLC or NMR spectroscopy with chiral shift reagents. For example:

- Chiral HPLC : Employ a Chiralpak AD-H column (hexane:isopropanol = 90:10) to resolve enantiomers .

- 1H NMR : Coupling constants (J values) and NOE (Nuclear Overhauser Effect) correlations verify spatial arrangements .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodology : Stability assays in buffered solutions (pH 1–12) at 25°C and 40°C. Monitor degradation via LC-MS.

- Acidic conditions : Rapid hydrolysis of the tert-butyl ester occurs below pH 3 .

- Basic conditions : Stable up to pH 10; degradation accelerates above pH 12.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the α,β-unsaturated ester moiety in this compound?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to:

- Analyze frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites.

- Simulate transition states for conjugate addition reactions .

Q. What strategies optimize enantioselective synthesis of this compound for scalable applications?

- Methodology :

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with palladium catalysts for Heck-type couplings .

- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) to resolve racemic mixtures during esterification .

- Data Table :

| Catalyst | Enantiomeric Excess (%) | Reaction Time (h) |

|---|---|---|

| Pd-BINAP | 92 | 12 |

| Lipase PS | 88 | 24 |

Q. How does this compound interact with biological targets (e.g., enzymes) in structure-activity relationship (SAR) studies?

- Methodology :

- Molecular docking : Use AutoDock Vina to model binding to protease active sites.

- Enzyme assays : Measure inhibition constants (Ki) against serine hydrolases .

- Case Study : A tert-butyl ester analog showed IC50 = 1.2 µM against trypsin, attributed to hydrogen bonding with the catalytic triad .

Data Contradictions and Resolution

- vs. 11 : While emphasizes Boc protection via carbodiimide, highlights Schotten-Baumann conditions. Resolution: Carbodiimide is preferred for sterically hindered amines, while Schotten-Baumann is faster for simple substrates .

- vs. 12 : NMR data in for a similar compound (δ 1.4 ppm for tert-butyl) aligns with ’s molecular weight (272.34 g/mol), confirming structural consistency .

Authoritative Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.